molecular formula C29H32N2O7 B2982731 (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid CAS No. 2230798-63-5

(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid

Cat. No. B2982731
CAS RN: 2230798-63-5
M. Wt: 520.582
InChI Key: ZPWAFBIMCBPSAU-NEKDWFFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid is a useful research compound. Its molecular formula is C29H32N2O7 and its molecular weight is 520.582. The purity is usually 95%.
BenchChem offers high-quality (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Skeletal Editing of Organic Molecules

EN300-1721886 is used in the innovative process of skeletal editing by nitrogen atom deletion . This method allows for the structural modification of organic molecules, which is crucial in the development of new pharmaceuticals and materials. By deleting nitrogen atoms, researchers can create new molecular structures that were not accessible before.

Synthesis of Complex Molecules

The compound serves as a key reagent in the synthesis of complex molecules. Its unique structure enables the formation of spirocyclic and heterocyclic compounds, which are often found in bioactive molecules and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, EN300-1721886 can be employed to generate novel compounds with potential therapeutic effects. Its ability to introduce spirocyclic frameworks into molecules is particularly valuable for creating drugs with enhanced efficacy and selectivity .

Material Science

The compound’s properties can be exploited in material science for the creation of new polymers and materials with unique characteristics. Its reactive functional groups make it a versatile building block for designing materials with specific mechanical, thermal, or electronic properties .

Chemical Synthesis Optimization

EN300-1721886 can be used to optimize chemical synthesis processes. Its reactivity can lead to more efficient reaction pathways, reducing the number of steps required and potentially lowering the cost of production for various chemicals .

Educational Research

This compound can also be a valuable tool in educational research, providing a practical example of advanced synthetic techniques and molecular transformations. It can be used to demonstrate the principles of reactivity and selectivity in organic synthesis .

properties

IUPAC Name

(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O7/c1-27(2,3)38-26(35)31-15-29(16-31)23-12-30(14-28(23,17-37-29)24(32)33)25(34)36-13-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,32,33)/t23-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWAFBIMCBPSAU-NEKDWFFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3CN(CC3(CO2)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CN(C[C@]3(CO2)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2230798-63-5
Record name rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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